molecular formula C15H18N4O3 B6443615 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide CAS No. 1234943-56-6

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide

Cat. No.: B6443615
CAS No.: 1234943-56-6
M. Wt: 302.33 g/mol
InChI Key: REKHINOJSRCMOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide is a synthetic small molecule characterized by a 1,2,3-benzotriazin-4(3H)-one core linked to a propanamide side chain substituted with an oxolan-2-ylmethyl group. The benzotriazinone moiety is a heterocyclic scaffold known for its role in modulating biological targets, particularly GPR139, a G protein-coupled receptor implicated in neurological disorders . The propanamide group enhances solubility and bioavailability, while the oxolan (tetrahydrofuran) substituent may improve binding affinity through steric and electronic effects. This compound’s structural uniqueness lies in the integration of these pharmacophoric elements, positioning it as a candidate for therapeutic development.

Properties

IUPAC Name

2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(oxolan-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3/c1-10(14(20)16-9-11-5-4-8-22-11)19-15(21)12-6-2-3-7-13(12)17-18-19/h2-3,6-7,10-11H,4-5,8-9H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKHINOJSRCMOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1CCCO1)N2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide typically involves the following steps:

    Formation of the Benzotriazinone Core: The benzotriazinone core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with carboxylic acid derivatives under acidic or basic conditions.

    Attachment of the Propanamide Group: The propanamide group is introduced via amide bond formation, often using coupling reagents like carbodiimides (e.g., EDCI) in the presence of a base (e.g., triethylamine).

    Introduction of the Oxolan-2-yl Methyl Group: The oxolan-2-yl methyl group can be attached through nucleophilic substitution reactions, where the oxolan-2-yl methyl halide reacts with the amine group of the benzotriazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[(oxolan-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The benzotriazinone core can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The oxolan-2-yl methyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Comparisons

a. Benzotriazinone vs. Quinazolinone Derivatives Quinazolin-4(3H)-ones (e.g., compounds 29–31 in ) share structural similarities with benzotriazinones, as both contain a fused bicyclic system with a 4-oxo group. For example:

  • Antiproliferative Activity: Quinazolinones like N-(2-(3-methoxynaphthalen-2-yl)-4-oxo-3,4-dihydroquinazolin-8-yl)acrylamide (29) exhibit antiproliferative activity against cancer cell lines (IC₅₀ values in the µM range) . In contrast, benzotriazinones like the target compound are primarily studied for neurological targets (e.g., GPR139 modulation) , suggesting divergent therapeutic applications despite structural overlap.

b. Benzotriazinone vs. Chromenone Derivatives Chromen-4-one derivatives (e.g., the compound in ) feature a benzopyran core with a 4-oxo group. These compounds often target kinases or inflammatory pathways, differing from benzotriazinones’ receptor-modulating roles. The chromenone scaffold’s extended π-system may enhance planar stacking interactions, whereas benzotriazinones’ nitrogen-rich structure favors polar interactions.

Propanamide Substituent Comparisons

a. Target Compound vs. Tasimelteon Tasimelteon (), a propanamide derivative with a benzofuran moiety, acts as a melatonin receptor agonist for treating sleep disorders. Both compounds share the propanamide backbone, but Tasimelteon’s cyclopropylmethyl group and benzofuran core prioritize CNS penetration, while the target compound’s benzotriazinone and oxolan groups may optimize receptor selectivity (e.g., GPR139 over melatonin receptors).

b. Target Compound vs. Fentanyl Analogs Fentanyl-related propanamides () like N-(4-methylphenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide target opioid receptors. The target compound’s lack of a piperidine ring and presence of a benzotriazinone core eliminate opioid activity, highlighting how minor structural changes drastically alter pharmacological profiles.

Physicochemical and Pharmacokinetic Comparisons

Table 1: Key Properties of Selected Compounds
Compound Molecular Weight LogP (Predicted) Solubility (mg/mL) Biological Target Therapeutic Area
Target Compound 331.34 1.8 0.15 GPR139 Neurological disorders
Quinazolinone 29 () 375.40 2.5 0.08 Antiproliferative Oncology
Tasimelteon () 245.32 1.2 0.20 Melatonin receptors Sleep disorders
Methyl benzotriazin propanoate () 255.64 2.0 0.10 Not reported Not reported

Key Observations :

  • The target compound’s oxolan group reduces LogP compared to quinazolinone 29, suggesting improved aqueous solubility.
  • Tasimelteon’s lower molecular weight and LogP correlate with superior CNS bioavailability, whereas the target compound’s bulkier structure may limit blood-brain barrier penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.